2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20142548
InChI: InChI=1S/C12H25N3O/c1-5-15(10-6-7-14(4)8-10)12(16)11(13)9(2)3/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1
SMILES:
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

CAS No.:

Cat. No.: VC20142548

Molecular Formula: C12H25N3O

Molecular Weight: 227.35 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide -

Specification

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
IUPAC Name 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
Standard InChI InChI=1S/C12H25N3O/c1-5-15(10-6-7-14(4)8-10)12(16)11(13)9(2)3/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1
Standard InChI Key VDXPIBBHZUJSPU-VUWPPUDQSA-N
Isomeric SMILES CCN([C@H]1CCN(C1)C)C(=O)C(C(C)C)N
Canonical SMILES CCN(C1CCN(C1)C)C(=O)C(C(C)C)N

Introduction

Key Structural Features:

  • Chirality: The pyrrolidine ring contains a stereogenic center at the third carbon, specifically in the (3S) configuration.

  • Functional Groups:

    • Primary amine (-NH2)

    • Secondary amide (-CONH)

    • Alkyl substituents (methyl and ethyl groups)

Synthesis

The synthesis of this compound likely involves multistep organic reactions to introduce the functional groups and stereochemistry. A plausible pathway includes:

  • Starting Materials:

    • A chiral precursor for the pyrrolidine ring.

    • Methylated butanoic acid derivatives.

  • Synthetic Steps:

    • Formation of the pyrrolidine ring through cyclization reactions.

    • Introduction of chirality using enantioselective catalysts or chiral starting materials.

    • Coupling reactions to attach the ethyl group to the amide nitrogen.

    • Final assembly by amidation reactions between an amine and a carboxylic acid derivative.

  • Purification and Characterization:

    • Techniques such as recrystallization, column chromatography, and spectroscopy (e.g., NMR, IR) are used to confirm structure and purity.

Applications

This compound's structure suggests its potential utility in medicinal chemistry due to its resemblance to bioactive molecules containing amide bonds and heterocyclic rings.

Pharmacological Potential:

  • Neurological Agents: The pyrrolidine ring is a common motif in drugs targeting neurological pathways, such as acetylcholine receptor modulators.

  • Enzyme Inhibitors: The amide bond can act as a hydrogen bond donor/acceptor in enzyme binding sites, making it a candidate for enzyme inhibition studies.

  • Drug Development: The stereochemistry and functional groups allow for interactions with specific biological targets, enabling its use in structure-activity relationship (SAR) studies.

Other Applications:

  • Intermediate in organic synthesis for more complex molecules.

  • Potential ligand in asymmetric catalysis due to its chiral center.

Analytical Data

PropertyValue/Observation
Molecular Weight213.32 g/mol
ChiralitySingle stereocenter at (3S) position
SolubilityLikely soluble in polar solvents (e.g., ethanol, DMSO)
Spectroscopic FeaturesCharacteristic N-H stretch (~3300 cm⁻¹ in IR); signals for methyl and methylene groups in NMR

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